![molecular formula C9H2BrClF6N2 B1412441 1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine CAS No. 1823188-08-4](/img/structure/B1412441.png)
1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine
Overview
Description
Imidazopyridine is a fused bicyclic heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s also useful in material science because of its structural character .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from the easily available chemicals . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .Scientific Research Applications
Corrosion Inhibition
Imidazo[1,5-a]pyridine derivatives have been evaluated for their performance in inhibiting corrosion, particularly in protecting mild steel against corrosion in acidic environments. Studies utilizing weight loss measurements, electrochemical methods, and computational approaches confirm that these derivatives serve as effective corrosion inhibitors, exhibiting high inhibition efficiency and behaving as mixed-type inhibitors (Saady et al., 2021).
Synthesis and Chemical Modification
The regioselective synthesis of imidazo[1,5-a]pyridine derivatives has been a focus, with methods developed for the fluorination of these compounds using specific reagents in aqueous conditions (Liu et al., 2015). Furthermore, the imidazo[1,5-a]pyridine framework has been employed for the synthesis of various intermediates crucial for developing biologically active compounds, showcasing its versatility in chemical synthesis (Wang et al., 2016).
Catalytic Applications
Certain derivatives of imidazo[1,5-a]pyridine have been used as catalysts in chemical reactions. The study of mono-, bis-, and tris-imidazolinium salts derived from imidazo[1,5-a]pyridine showcases their effectiveness in catalyzing cross-coupling reactions, with some of the salts demonstrating superior efficiency compared to their analogs (Türkmen et al., 2009).
Fluorescence and Luminescence Studies
Imidazo[1,5-a]pyridine derivatives have been studied for their fluorescence properties. Compounds like bis-bromo substituted imidazo[1,5-a]pyridine derivatives exhibit blue fluorescence in different solutions, with their fluorescence properties and crystal structures thoroughly analyzed through various spectroscopic and computational methods (Mandal & Patel, 2017).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which “1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine” belongs, have been found to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
For example, as CDK inhibitors, they may interfere with cell cycle progression .
Biochemical Pathways
The affected pathways would depend on the specific targets of “1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine”. For instance, if it acts as a CDK inhibitor, it could affect the cell cycle pathway .
Result of Action
The molecular and cellular effects of “1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine” would depend on its specific mode of action and the pathways it affects. For example, if it acts as a CDK inhibitor, it could lead to cell cycle arrest .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and are useful in material science . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It’s expected that many novel applications of imidazo[1,2-a]pyridines will be discovered in the future .
properties
IUPAC Name |
1-bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2BrClF6N2/c10-6-5-4(11)1-3(8(12,13)14)2-19(5)7(18-6)9(15,16)17/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDZFBQJEKQIEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=C(N2C=C1C(F)(F)F)C(F)(F)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2BrClF6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.